[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone
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Description
[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone is a useful research compound. Its molecular formula is C17H17F2N3O and its molecular weight is 317.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Various methods have been developed for synthesizing compounds similar to "[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone". For example, one study discusses the synthesis of a related compound, (Prasad et al., 2018). This compound was evaluated for antiproliferative activity and characterized using various spectroscopic techniques.
- Structural Exploration : The molecular structure of such compounds is often stabilized by inter and intra-molecular hydrogen bonds, as seen in the study by Prasad et al. (2018). This contributes to the molecule's stability and can be analyzed using techniques like Hirshfeld surface analysis.
Potential Therapeutic Applications
- Anticancer Properties : Some derivatives of this compound have shown promising antiproliferative and anticancer activities. For instance, Vinaya et al. (2011) synthesized derivatives showing significant activity against human leukemia cells (Vinaya et al., 2011).
- Antimicrobial Activity : Mallesha and Mohana (2014) synthesized derivatives that exhibited notable antibacterial and antifungal activities against pathogenic strains (Mallesha & Mohana, 2014).
- Antidepressant Potential : Certain derivatives, like those studied by Vacher et al. (1999), have displayed potent 5-HT1A agonist activity and marked antidepressant potential (Vacher et al., 1999).
- Analgesic Effects : Compounds like F 13640, a high-efficacy 5-HT(1A) receptor agonist, have demonstrated significant analgesic effects in models of chronic pain and neuropathic pain (Colpaert et al., 2004).
Properties
IUPAC Name |
[4-(2-fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O/c18-14-3-1-2-4-15(14)21-13-6-9-22(10-7-13)17(23)12-5-8-20-16(19)11-12/h1-5,8,11,13,21H,6-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMOKNXJQODBGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2F)C(=O)C3=CC(=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.